
Darexaban glucuronide
Overview
Description
Darexaban glucuronide, also known as YM-222714, is the major component in plasma after oral administration of darexaban to humans and is the pharmacologically active metabolite. Darexaban (YM150) is a direct inhibitor of factor Xa. It is an experimental drug that acts as an anticoagulant and antithrombotic to prevent venous thromboembolism after a major orthopaedic surgery, stroke in patients with atrial fibrillation and possibly ischemic events in acute coronary syndrome. It is used in form of the maleate. The development of darexaban was discontinued in September 2011.
Scientific Research Applications
Pharmacological Properties
Darexaban is rapidly metabolized to darexaban glucuronide, which accounts for the majority of its pharmacological activity. The metabolism occurs primarily through glucuronidation in the liver, leading to a long half-life of approximately 14–18 hours for this compound. This metabolite has been shown to effectively inhibit factor Xa, thus playing a crucial role in the anticoagulant effects observed with darexaban therapy .
Venous Thromboembolism Prevention
This compound has been studied for its efficacy in preventing venous thromboembolism (VTE), particularly in patients undergoing major orthopedic surgeries. Clinical trials have demonstrated that darexaban is effective in reducing the incidence of VTE compared to placebo, with a favorable safety profile regarding bleeding events .
Atrial Fibrillation
The compound has also been explored for its potential use in patients with atrial fibrillation, where it can reduce the risk of thromboembolic events such as stroke. By inhibiting factor Xa, this compound helps prevent clot formation in the atria of the heart .
Acute Coronary Syndrome
In patients with acute coronary syndrome (ACS), darexaban was evaluated alongside standard dual antiplatelet therapy. While it showed promise in reducing thrombotic events, it was associated with an increased risk of bleeding, which raised concerns about its combined use with antiplatelet agents .
Safety Profile and Drug Interactions
Research indicates that this compound has a low potential for significant drug-drug interactions due to its metabolic pathways. Studies have shown that co-administration with rifampicin, a potent inducer of CYP3A4 and P-glycoprotein, did not significantly alter the pharmacokinetics of this compound . This suggests that darexaban and its metabolite may be safely used in various clinical settings without major concerns regarding interactions.
RUBY-1 Trial
In the RUBY-1 trial, darexaban was tested in ACS patients to evaluate its safety and efficacy. Although bleeding rates were higher compared to placebo, no significant improvement in ischemic outcomes was observed. This trial highlighted the need for careful consideration when using anticoagulants in conjunction with antiplatelet therapies .
Efficacy in Asian Populations
A study focusing on Asian patients undergoing total hip or knee arthroplasty demonstrated that darexaban effectively reduced VTE incidence while maintaining a low rate of adverse events related to bleeding. This underscores the drug's applicability across different demographics .
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways of darexaban glucuronide, and which enzymes mediate its biotransformation?
this compound is formed via glucuronidation of darexaban, primarily catalyzed by UDP-glucuronosyltransferases (UGTs). In vitro studies using human liver microsomes identified UGT1A isoforms as key contributors. Additionally, cytochrome P450 (CYP) enzymes, particularly flavin-containing monooxygenases (FMOs), mediate N-oxidation of this compound. Researchers should employ selective enzyme inhibitors, recombinant UGT/CYP isoforms, and LC-MS/MS metabolite profiling to confirm enzyme specificity .
Q. How is the pharmacokinetic (PK) profile of this compound characterized in clinical studies?
Key PK parameters include:
- Exposure (Ae_last) : 25–29.5 mg in plasma after a 60 mg dose, with a coefficient of variation (CV%) of 20–23% .
- Terminal half-life : 14–18 hours, supporting once-daily dosing .
- Clearance (CL_R) : 2.29–2.44 l h⁻¹, unaffected by CYP3A4/P-gp inducers like rifampicin . Methodologically, studies should use crossover designs with repeated blood sampling and non-compartmental analysis to calculate AUC, Cmax, and t₁/₂.
Q. What in vitro models validate the pharmacodynamic (PD) activity of this compound?
Prothrombin time (PT) assays are highly sensitive to this compound, with a four-fold PT prolongation at clinically relevant plasma concentrations (0.3–3 µM). Researchers should standardize thromboplastin reagents (e.g., HemosIL) and correlate PT ratios with FXa inhibition using chromogenic assays . Comparative studies with rivaroxaban or apixaban require adjusting concentrations to reflect their lower clinical exposure ranges (0.03–0.3 µM) .
Advanced Research Questions
Q. How should drug-drug interaction (DDI) studies involving this compound and enzyme inducers be designed?
- Population : Healthy volunteers (n=25–30) to minimize variability .
- Dosing : Co-administer darexaban (60 mg) with a strong inducer (e.g., rifampicin 600 mg/day) for 7–14 days to achieve steady-state enzyme induction .
- Endpoints : Compare Ae_last, CL_R, and %Ae_in between treatment arms. A <20% change in AUC or Cmax indicates no clinically relevant interaction .
- Statistical analysis : Use mixed-effects models to account for intra-subject variability and report CV% for key parameters .
Q. How do contradictory clinical trial outcomes (e.g., bleeding risk vs. efficacy) inform future study design?
The RUBY-1 trial demonstrated that darexaban + dual antiplatelet therapy (DAPT) increased bleeding without reducing ischemic events. To address this:
- Endpoint selection : Prioritize composite efficacy endpoints (e.g., stroke, mortality) and safety endpoints (ISTH major bleeding) .
- Dose stratification : Test lower darexaban doses (e.g., 10–30 mg) with biomarker-guided adjustments (e.g., PT prolongation ≤2x baseline) .
- Subgroup analysis : Exclude high-risk populations (e.g., renal impairment) in early-phase trials .
Q. What methodological approaches resolve discrepancies in metabolic enzyme contributions across studies?
- Enzyme phenotyping : Incubate this compound with human hepatocytes or recombinant UGTs/CYPs. Use chemical inhibitors (e.g., fluconazole for CYP3A4) to isolate enzyme-specific activity .
- Kinetic analysis : Calculate Km and Vmax for glucuronidation/N-oxidation pathways. A >80% reduction in metabolite formation with a specific inhibitor confirms enzyme dominance .
- Cross-species validation : Compare human and preclinical species (e.g., rat) microsomal data to predict translational relevance .
Q. How can researchers optimize PK/PD modeling for this compound in special populations?
- Renal impairment : Measure creatinine clearance (CrCl) and adjust for reduced CL_R (50% excretion is renal). Use population PK models to simulate exposure in CrCl <30 mL/min .
- Hepatic dysfunction : Monitor albumin and UGT1A activity via bilirubin levels. Dose adjustments may not be required due to non-hepatic glucuronidation pathways .
Q. Data Contradiction Analysis
Q. Why do some studies report minimal CYP3A4/P-gp interactions despite this compound’s metabolic profile?
Rifampicin co-administration increased this compound exposure by 18% (Ae_last: 25→29.5 mg), but CL_R remained stable (2.29→2.44 l h⁻¹), suggesting compensatory non-CYP pathways (e.g., UGT1A) . Researchers should validate findings using static/dynamic DDI models (e.g., Simcyp) and probe substrates (e.g., midazolam for CYP3A4) .
Properties
CAS No. |
432029-12-4 |
---|---|
Molecular Formula |
C33H38N4O10 |
Molecular Weight |
650.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(4-methoxybenzoyl)amino]-2-[[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C33H38N4O10/c1-36-15-4-16-37(18-17-36)21-11-7-19(8-12-21)31(42)35-25-23(34-30(41)20-9-13-22(45-2)14-10-20)5-3-6-24(25)46-33-28(40)26(38)27(39)29(47-33)32(43)44/h3,5-14,26-29,33,38-40H,4,15-18H2,1-2H3,(H,34,41)(H,35,42)(H,43,44)/t26-,27-,28+,29-,33+/m0/s1 |
InChI Key |
IOUMBCGOXOKZAE-CLIYFGAVSA-N |
SMILES |
CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C5=CC=C(C=C5)OC |
Isomeric SMILES |
CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)C5=CC=C(C=C5)OC |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C5=CC=C(C=C5)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
YM-222714; YM 222714; YM222714; Darexaban glucuronide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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